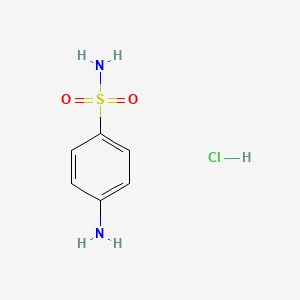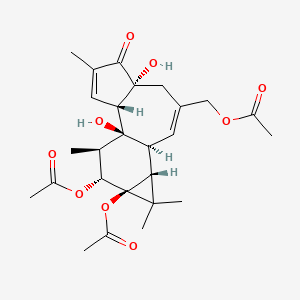
1,1,2,2-Tetramethylcyclopropane
Descripción general
Aplicaciones Científicas De Investigación
Organic Chemistry: Synthesis of Complex Molecules
1,1,2,2-Tetramethylcyclopropane is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of cyclopropane rings, which are prevalent in many natural products and pharmaceuticals. Researchers utilize its reactivity to construct molecules with high stereochemical control .
Materials Science: Polymer Research
In materials science, this compound finds application in the development of new polymeric materials. Its incorporation into polymer chains can influence the physical properties of the resulting material, such as flexibility, resilience, and thermal stability .
Medicinal Chemistry: Drug Design
The cyclopropane moiety is a common feature in many biologically active compounds. 1,1,2,2-Tetramethylcyclopropane can serve as a precursor in the synthesis of drug candidates, particularly in the exploration of new treatments that require the cyclopropane ring as part of their core structure .
Environmental Science: Atmospheric Chemistry
This compound is studied for its behavior and effects in the atmosphere. Understanding its reactivity and breakdown can help assess its impact on air quality and its potential role in atmospheric processes .
Industrial Applications: Specialty Chemicals
Industrially, 1,1,2,2-Tetramethylcyclopropane is used in the manufacture of specialty chemicals where its stability and reactivity are beneficial. It may be involved in processes that require high-temperature reactions or as an intermediate in the synthesis of more complex industrial compounds .
Biochemistry: Metabolic Studies
In biochemistry, researchers may use derivatives of 1,1,2,2-Tetramethylcyclopropane to study metabolic pathways. Its incorporation into metabolites can help trace the flow of carbon through various biochemical processes .
Propiedades
IUPAC Name |
1,1,2,2-tetramethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6(2)5-7(6,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHUCGKEGUAHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194184 | |
| Record name | 1,1,2,2-Tetramethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetramethylcyclopropane | |
CAS RN |
4127-47-3 | |
| Record name | 1,1,2,2-Tetramethylcyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4127-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetramethylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004127473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,2,2-Tetramethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-tetramethylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of methyl substituents influence the reactivity of 1,1,2,2-Tetramethylcyclopropane?
A1: The four methyl groups in 1,1,2,2-Tetramethylcyclopropane exert both steric and electronic effects. Sterically, they introduce significant crowding around the cyclopropane ring, influencing its reactivity. Electronically, the methyl groups are mildly electron-donating, impacting the stability of reaction intermediates. For instance, studies suggest that the chemistry of singlet hexamethyl-TMM (a related diradical) is dominated by species adopting mono- and bis-orthogonal geometries, influenced by the steric factors of the methyl groups [].
Q2: What are the primary thermal decomposition pathways of 1,1,2,2-Tetramethylcyclopropane?
A2: Research indicates two main thermal decomposition pathways for this compound:
Q3: How do the Arrhenius parameters for the thermal decomposition of 1,1,2,2-Tetramethylcyclopropane compare to theoretical predictions?
A3: Experimental observations of the Arrhenius parameters for the overall reaction kinetics show discrepancies with theoretical predictions based on a purely biradical mechanism for isomerization []. This suggests the presence of competing higher-activation-energy pathways, such as the observed decomposition to butene isomers, becoming increasingly important at elevated temperatures.
Q4: Can you describe a specific reaction where 1,1,2,2-Tetramethylcyclopropane acts as a precursor to other compounds?
A4: The thermal decomposition of 2,2,4,4-tetramethylcyclobutanone offers an example. While the major pathway in this reaction produces dimethylketene and isobutene, a minor pathway (ca. 6% yield) results in the formation of 1,1,2,2-tetramethylcyclopropane and carbon monoxide []. This highlights the compound's potential role as an intermediate in certain reaction mechanisms.
Q5: What insights have been gained from the study of 1,1,2,2-Tetramethylcyclopropane in a xenon matrix using radiolysis?
A5: Research using radiolysis in xenon matrices, with and without electron scavengers, reveals that 1,1,2,2-Tetramethylcyclopropane primarily forms neutral radicals upon gamma-irradiation []. This contrasts with observations in CF2ClCFCl2 matrices where a persistent paramagnetic species, potentially a neutral radical rather than the ring-opened distonic radical cation, is observed []. These findings highlight the impact of the surrounding matrix on the reactivity and product distribution following ionization of 1,1,2,2-Tetramethylcyclopropane.
Q6: Has the crystal structure of any organometallic derivative of 1,1,2,2-Tetramethylcyclopropane been determined?
A6: Yes, the crystal structure of 3-(Lithiomethyl)-1,1,2,2-tetramethylcyclopropane, a stable cyclopropylmethyllithium compound, has been elucidated []. It exists as solvent-free hexameric clusters in the solid state. In these clusters, the lithium atoms arrange themselves in a trigonal antiprism geometry. Interestingly, the top and bottom triangular faces of this prism remain unoccupied, while each of the six lateral triangular faces coordinates with a 2,2,3,3-tetramethylcyclopropylmethyl ligand [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



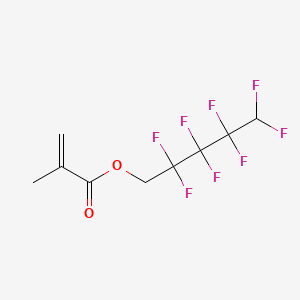

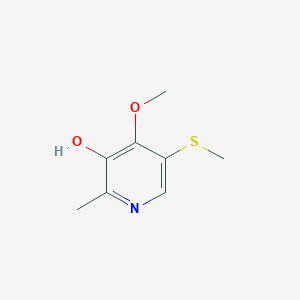
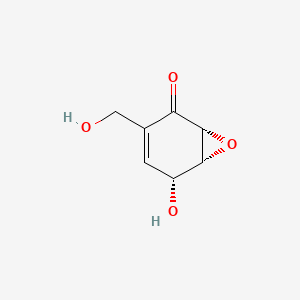
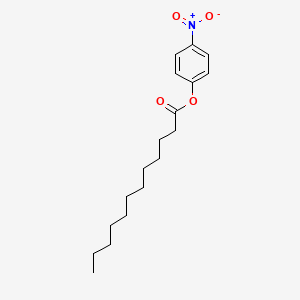


![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B1198064.png)

